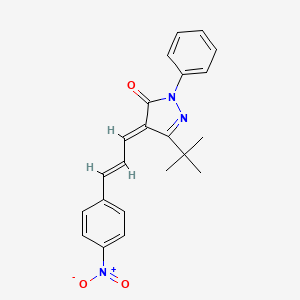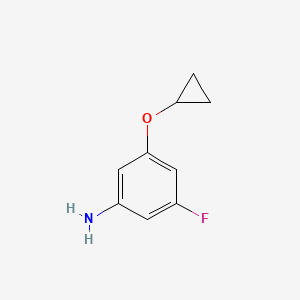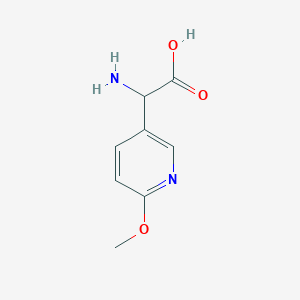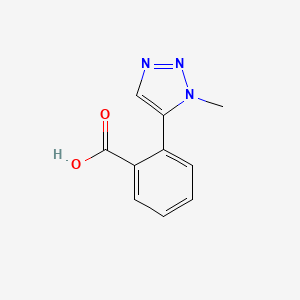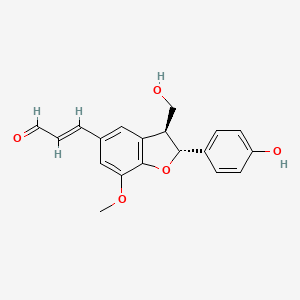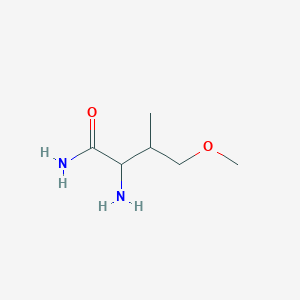
5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid: is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts significant electron-withdrawing characteristics, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a trifluoroacetic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted oxadiazoles .
Applications De Recherche Scientifique
5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets through its electron-withdrawing trifluoroethyl group. This group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoroacetate
- Bis(2,2,2-trifluoroethyl) phosphonate
- 2,2,2-Trifluoroethanol
Uniqueness
Compared to similar compounds, 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C5H3F3N2O3 |
|---|---|
Poids moléculaire |
196.08 g/mol |
Nom IUPAC |
5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H3F3N2O3/c6-5(7,8)1-2-9-3(4(11)12)10-13-2/h1H2,(H,11,12) |
Clé InChI |
JXOABGOVHJNDKE-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC(=NO1)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


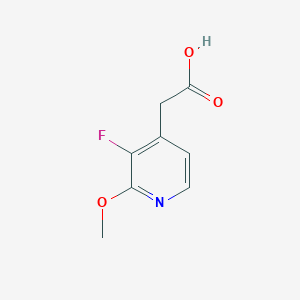
![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
